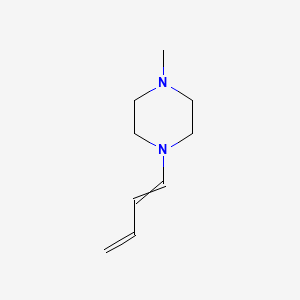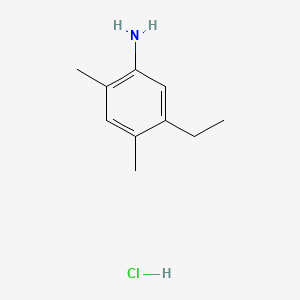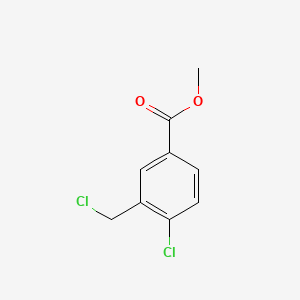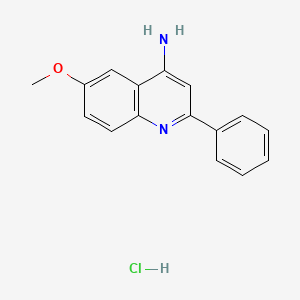
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is an organic chemical compound with the molecular formula C10H16BClN2O3 . It has a molecular weight of 258.51 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is 1S/C10H15BN2O3.ClH/c1-8-6-9 (11 (14)15)7-12-10 (8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H . This code can be used to generate a 3D structure of the molecule for further analysis.Scientific Research Applications
Analytical Chemistry
As an analytical reagent, this compound can be used to develop colorimetric or fluorometric assays. Its boronic acid moiety can react with various analytes, leading to changes in absorbance or fluorescence, which can be quantified to determine the presence or concentration of a target substance.
Each of these applications leverages the unique chemical structure of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride , particularly its boronic acid group and the morpholine moiety, to perform functions that are critical in scientific research across multiple disciplines .
Safety And Hazards
Future Directions
As for the future directions of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, it’s not clear from the web search results. Its use in proteomics research suggests that it may have potential applications in the study of proteins, but specific future directions would likely depend on the outcomes of ongoing research.
properties
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3.ClH/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFJYFVBBCWCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

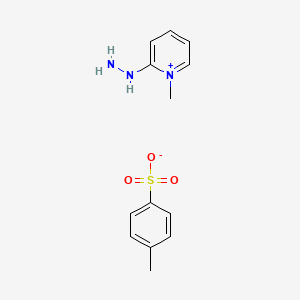
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)
![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/no-structure.png)
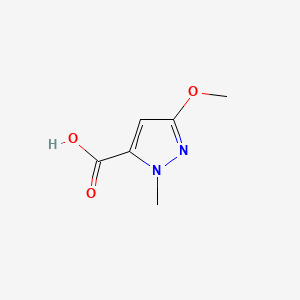
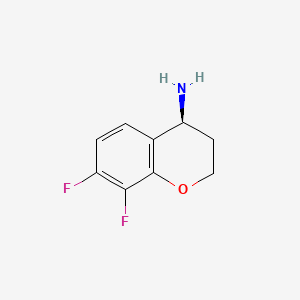
![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
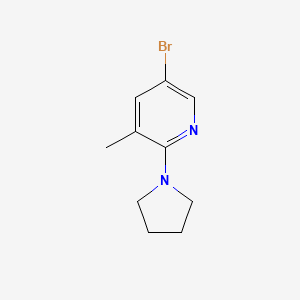
![6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-](/img/structure/B594341.png)
